N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 1105251-54-4
Cat. No.: VC4355773
Molecular Formula: C18H16N6O3S2
Molecular Weight: 428.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105251-54-4 |
|---|---|
| Molecular Formula | C18H16N6O3S2 |
| Molecular Weight | 428.49 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16N6O3S2/c1-10-15(24-5-6-28-17(24)19-10)16-21-22-18(23(16)2)29-8-14(25)20-11-3-4-12-13(7-11)27-9-26-12/h3-7H,8-9H2,1-2H3,(H,20,25) |
| Standard InChI Key | METLKOXWTOJTTK-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₆N₆O₃S₂, with a molecular weight of 428.49 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
| InChIKey | METLKOXWTOJTTK-UHFFFAOYSA-N |
| PubChem CID | 3086483 |
The structure integrates three pharmacophores:
-
Benzodioxole: A lipophilic aromatic system known for enhancing blood-brain barrier permeability .
-
Imidazo[2,1-b]thiazole: A fused bicyclic ring associated with antimicrobial and antitubulin activity .
-
1,2,4-Triazole: A heterocycle contributing to metal chelation and enzyme inhibition .
Physicochemical Properties
Solubility data remain unreported, but the presence of polar groups (acetamide, triazole) suggests moderate aqueous solubility. The thioether linkage may enhance metabolic stability compared to oxygen analogs.
Synthesis and Structural Analogues
Synthetic Pathways
While explicit synthesis protocols for this compound are unavailable, analogous benzotriazole-thioacetamide derivatives typically involve:
-
Condensation: Coupling a benzodioxol-5-amine with a thioacetamide intermediate.
-
Heterocycle Formation: Constructing the imidazothiazole and triazole rings via cyclocondensation under inert conditions.
-
Purification: Chromatographic techniques to isolate the final product.
Structural Analogues and Bioisosterism
The PMC review highlights benzotriazole derivatives as bioisosteres for triazolic drugs . For example:
-
Compound 15d (PMC): A benzodioxole-linked benzotriazole showing broad-spectrum antimicrobial activity (MIC: 12.5–25 μg/mL) .
-
Compound 21a (PMC): A brominated benzotriazole with antiprotozoal effects against Acanthamoeba cysts .
These analogues support the hypothesis that the subject compound’s hybrid structure may synergize multiple mechanisms of action.
Biological Activity and Mechanisms
| Analogous Compound | Target Pathogen | MIC (μg/mL) | Source |
|---|---|---|---|
| 15d (PMC) | Methicillin-resistant S. aureus | 12.5 | |
| 22b′ (PMC) | Candida albicans | 1.6–25 |
Antiparasitic Activity
Benzotriazole derivatives inhibit protozoan kinases (e.g., CK2) and tubulin polymerization . For instance:
-
Compound 21d (PMC): Achieves 95% lethality against Trypanosoma cruzi trypomastigotes at 50 μg/mL .
-
Compound 19 (PMC): 6-Chloro-benzotriazole outperforms metronidazole against Entamoeba histolytica .
The subject compound’s imidazothiazole moiety may similarly disrupt microtubule dynamics in parasitic organisms.
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The benzodioxole ring is prone to oxidative metabolism by cytochrome P450 enzymes, potentially requiring prodrug strategies for oral bioavailability. The thioacetamide group may undergo glutathione conjugation, reducing reactive metabolite risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume